![molecular formula C25H43NS B8242893 4-(2-Octyldodecyl)thiophene-2-carbonitrile](/img/structure/B8242893.png)
4-(2-Octyldodecyl)thiophene-2-carbonitrile
Overview
Description
4-(2-Octyldodecyl)thiophene-2-carbonitrile is a useful research compound. Its molecular formula is C25H43NS and its molecular weight is 389.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Octyldodecyl)thiophene-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Octyldodecyl)thiophene-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Transformations
4-(2-Octyldodecyl)thiophene-2-carbonitrile is involved in the synthesis and transformations of sulfides in the thiophene series. Researchers have explored the synthesis and properties of various derivatives in this series, which undergo 1,3-dipolar cycloaddition reactions, indicating their potential in organic synthesis and chemical transformations (Krayushkin et al., 1988).
Structural Characterization and Properties
The structural characterization of thiophene-based compounds, including their electrochemical, photophysical, and thermal properties, has been a significant area of research. This involves understanding the molecular structure through techniques like X-ray diffraction and studying their behavior under various conditions, which is crucial for their application in materials science (Yildiz et al., 2017).
Electropolymerization and Electrochromic Properties
The electropolymerization of thiophene derivatives and the investigation of their electrochromic properties are crucial for applications in electronics and materials science. This includes studying the copolymerization and electrochemical properties of these compounds, which are essential for developing new materials with specific optical and electrical characteristics (Abaci et al., 2016).
Solvatochromic Behavior
Research has also focused on the solvatochromic behavior of thiophene derivatives. This involves studying how these compounds interact with various solvents and how these interactions affect their photophysical properties, which is vital for their use in photovoltaic and other light-sensitive applications (Dappour et al., 2019).
Novel Schiff Bases and Antimicrobial Activity
The synthesis of novel Schiff bases from thiophene derivatives and their antimicrobial activity is another area of research. This includes developing new compounds with potential biological activities and testing their effectiveness against various microorganisms, which could lead to new therapeutic agents (Puthran et al., 2019).
Synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines
The conversion of thiophene derivatives into pyrrolobenzo[b]thieno[1,4]diazepines represents an important synthetic route for developing compounds with potential applications in medicinal chemistry and drug design (El-Kashef et al., 2007).
properties
IUPAC Name |
4-(2-octyldodecyl)thiophene-2-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NS/c1-3-5-7-9-11-12-14-16-18-23(17-15-13-10-8-6-4-2)19-24-20-25(21-26)27-22-24/h20,22-23H,3-19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOWSUHHPUTIAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CC1=CSC(=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Octyldodecyl)thiophene-2-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.